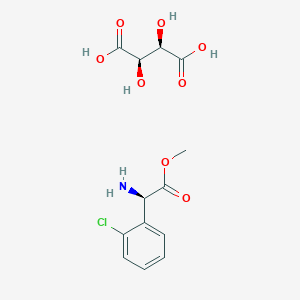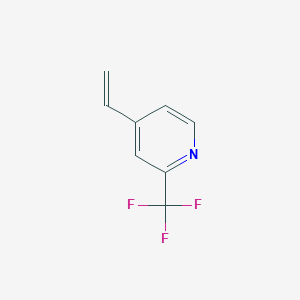![molecular formula C30H26O8 B13128721 (2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)
(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a bianthracene core. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione involves several steps, typically starting with the preparation of the bianthracene core. This can be achieved through a series of Friedel-Crafts acylation reactions, followed by reduction and hydroxylation steps. The reaction conditions often require the use of strong acids, such as sulfuric acid, and reducing agents like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems can also help in optimizing the reaction parameters and reducing the overall production cost.
Análisis De Reacciones Químicas
Types of Reactions
(2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The multiple hydroxyl groups can scavenge free radicals, making it a candidate for the development of new antioxidant therapies.
Medicine
In medicine, (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione is being investigated for its potential anti-cancer properties. Its ability to interfere with cellular signaling pathways may make it a valuable tool in cancer treatment.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties are attributed to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-Hydroxynorketamine: A ketamine metabolite with rapid antidepressant activity.
(2S,6S)-Hydroxynorketamine: Another ketamine metabolite with similar properties.
Quinones: Compounds with similar oxidation properties.
Uniqueness
What sets (2R,2’S,6R)-1,2’,5’,6,9,10’-Hexahydroxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-[2,9’-bianthracene]-4’,8(1’H,5H)-dione apart is its unique bianthracene core and multiple hydroxyl groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C30H26O8 |
|---|---|
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
(3R)-3,8,9-trihydroxy-3-methyl-7-[(2S)-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3/t29-,30+/m1/s1 |
Clave InChI |
FBPZAGOTWAVQJH-IHLOFXLRSA-N |
SMILES isomérico |
C[C@]1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5C[C@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
SMILES canónico |
CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




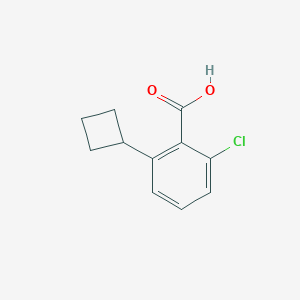
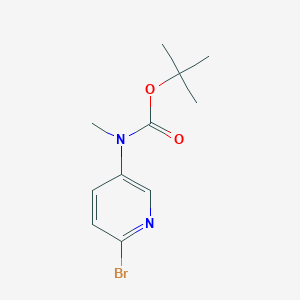




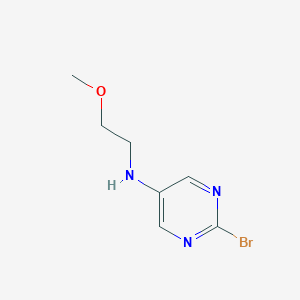
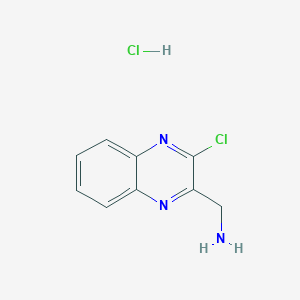
![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
